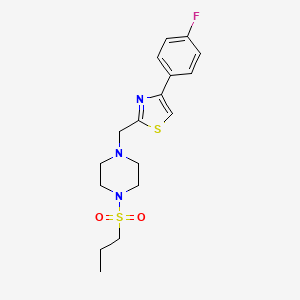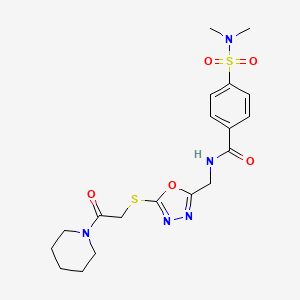![molecular formula C8H7Cl2FN2O3 B2373285 6-氯-3-氟咪唑并[1,2-a]吡啶-2-羧酸 CAS No. 937600-35-6](/img/structure/B2373285.png)
6-氯-3-氟咪唑并[1,2-a]吡啶-2-羧酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-3-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic compound that features both chlorine and fluorine substituents on an imidazo[1,2-a]pyridine core
科学研究应用
6-Chloro-3-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound is used in studies involving cell signaling and molecular interactions due to its ability to interact with biological macromolecules.
Material Science: It is utilized in the development of novel materials with specific electronic or optical properties.
作用机制
Target of Action
It’s known that imidazo[1,2-a]pyridines, a class of heterocyclic compounds to which this compound belongs, have extensive biological and pharmacological activities
Mode of Action
It has been used as a ph probe, indicating its interaction with hydrogen ions . The compound shows high selectivity and sensitivity, brilliant reversibility, and an extremely short response time .
Biochemical Pathways
Imidazo[1,2-a]pyridines have been used to detect various ions and molecules, including cu 2+, hg 2+, so 2, and ph, indicating their involvement in various biochemical pathways .
Result of Action
It has been used for real-time imaging of ph changes in yeast, indicating its potential use in monitoring cellular processes .
Action Environment
The action of 6-Chloro-3-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid can be influenced by environmental factors such as pH. The compound has been used for monitoring pH values ranging from 3.0 to 7.0 . Its fluorescence properties may vary depending on the pH of the environment, which can affect its efficacy and stability .
生化分析
Biochemical Properties
Imidazo[1,2-a]pyridine analogues have been recognized for their wide range of applications in medicinal chemistry . Some of these analogues have shown significant activity against multidrug-resistant tuberculosis .
Cellular Effects
It has been used as a pH probe to monitor pH changes in yeast cells . This suggests that it may interact with cellular processes related to pH regulation.
Molecular Mechanism
It has been suggested that it may form a hydrogen bond with carboxyl groups in acidic conditions . As the H+ concentration decreases, this hydrogen bond may gradually weaken, constructing a good push-pull system .
Temporal Effects in Laboratory Settings
It has been noted that it shows an extremely short response time (less than 10 seconds) when used as a pH probe .
Metabolic Pathways
Imidazo[1,2-a]pyridine analogues have been studied for their potential use in drug discovery, suggesting that they may interact with various enzymes and cofactors .
Subcellular Localization
Its use as a pH probe suggests that it may be localized in areas of the cell where pH changes occur .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with chloroacetyl chloride, followed by fluorination and subsequent cyclization to form the imidazo[1,2-a]pyridine ring system. The reaction conditions often require the use of solvents such as acetonitrile and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of 6-Chloro-3-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .
化学反应分析
Types of Reactions
6-Chloro-3-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chlorine or fluorine atoms .
相似化合物的比较
Similar Compounds
- 6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid
- 3-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid
- 6-Bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid
Uniqueness
6-Chloro-3-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid is unique due to the presence of both chlorine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s ability to interact with specific molecular targets, making it a valuable tool in medicinal chemistry and other research fields .
属性
IUPAC Name |
6-chloro-3-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClFN2O2/c9-4-1-2-5-11-6(8(13)14)7(10)12(5)3-4/h1-3H,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALODLZLCVTUQQF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(N2C=C1Cl)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClFN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline hydrochloride](/img/structure/B2373202.png)





![(4-chlorophenyl){6-fluoro-4-[3-(methylthio)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}methanone](/img/structure/B2373215.png)


![5-[1-(3-fluoro-4-methoxybenzoyl)piperidin-4-yl]-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2373219.png)
![1-[4-Oxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-2-yl]piperidine-4-carboxamide](/img/structure/B2373220.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2373221.png)


